3-Amino-1H-indazole-6-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-indazole-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-7-5-2-1-4(8(14)11-10)3-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJBDVQJSRXQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229273 | |
| Record name | 1H-Indazole-6-carboxylic acid, 3-amino-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-21-9 | |
| Record name | 1H-Indazole-6-carboxylic acid, 3-amino-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-6-carboxylic acid, 3-amino-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Spectrum and Mechanistic Investigations of 3 Amino 1h Indazole 6 Carbohydrazide
Broad-Spectrum Bioactivities of Indazole-Carbohydrazide Scaffolds
The indazole nucleus is a significant pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities. nih.govpnrjournal.comresearchgate.net Compounds featuring the indazole core have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and anti-HIV agents. nih.govresearchgate.net The versatility of the indazole ring system allows for the synthesis of a multitude of derivatives with diverse biological functions. nih.govpnrjournal.com Specifically, the incorporation of a carbohydrazide (B1668358) moiety can be crucial for the biological activity of certain indazole derivatives. For instance, in a series of 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide group at the C3 position was found to be critical for their potent inhibitory effects on the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).
Enzyme and Receptor Target Identification and Validation
The biological effects of 3-amino-1H-indazole-6-carbohydrazide and its derivatives are mediated through their interaction with various enzymes and receptors. Extensive research has been conducted to identify and validate these molecular targets.
Indazole derivatives have emerged as a significant class of kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases. nih.gov This has led to the development of several indazole-based anticancer drugs. nih.gov
Tyrosine Threonine Kinase (TTK): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as potent inhibitors of Tyrosine Threonine Kinase (TTK). nih.govacs.org Systematic optimization of this series led to compounds with significant potency and oral bioavailability. nih.govacs.org For example, compound 75 (CFI-401870) demonstrated in vivo tumor growth inhibition upon oral dosing. nih.gov
Bcr-Abl: Derivatives of 1H-indazol-3-amine have been synthesized and evaluated for their activity against both wild-type Bcr-Abl and the T315I mutant.
FLT3, PDGFRα, and c-Kit: Certain 3-amino-1H-indazol-6-yl-benzamides have been designed as type II kinase inhibitors with selective inhibition of FLT3, PDGFRα, and c-Kit. These compounds were engineered to target the "DFG-out" conformation of the kinase activation loop.
Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 6-substituted aminoindazole derivatives were designed and synthesized as potential IDO1 inhibitors. rsc.org One particular compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , not only exhibited potent anti-proliferative activity but also significantly suppressed the expression of the IDO1 protein. rsc.org Another study highlighted that for a series of 3-substituted 1H-indazoles, the presence of a carbohydrazide moiety at the C3 position was crucial for potent IDO1 inhibition.
Fibroblast Growth Factor Receptors (FGFRs): The indazole scaffold has been utilized to develop potent inhibitors of FGFRs. nih.govnih.gov Through fragment-based virtual screening, a series of 1H-indazole derivatives were designed and evaluated for their inhibitory activity against FGFR1. nih.gov Optimization of an initial hit compound led to the discovery of an indazole derivative, compound 9u , which exhibited potent enzyme inhibitory activity (IC50 = 3.3 nM) and cellular activity (IC50 = 468.2 nM) against FGFR1. nih.gov Another study focused on the optimization of 1H-indazol-3-amine derivatives, resulting in compound 2a , which showed high potency against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov
Glycogen Synthase Kinase-3 (GSK-3): The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of ATP-competitive GSK-3β inhibitors. Further optimization of this series led to analogs with potent enzymatic and cellular GSK-3β inhibitory activity and a favorable kinase selectivity profile.
Human Carbonic Anhydrases (hCAs): Currently, there is limited specific information in the reviewed literature detailing the direct inhibition of human carbonic anhydrases by this compound or its close derivatives.
Table 1: Inhibitory Activity of Selected Indazole Derivatives against Kinase Targets
| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Indazole derivative 9u | FGFR1 | 3.3 nM | nih.gov |
| Indazole derivative 2a | FGFR1 | < 4.1 nM | nih.gov |
| Indazole derivative 2a | FGFR2 | 2.0 ± 0.8 nM | nih.gov |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM | nih.gov |
The kinase inhibitory activity of many indazole derivatives stems from their ability to interact with the ATP-binding site of the target kinase. The 1H-indazole-3-carboxamide scaffold, for instance, functions as an ATP-competitive inhibitor of GSK-3β. In the case of inhibitors targeting FLT3, PDGFRα, and c-Kit, the 3-amino-1H-indazol-6-yl-benzamide scaffold was specifically designed to bind to the "DFG-out" (inactive) conformation of the kinase. This mode of binding is characteristic of type II kinase inhibitors, which occupy the ATP-binding pocket and an adjacent allosteric site.
Calcium-Release Activated Calcium (CRAC) Channels: A structure-activity relationship study of indazole-3-carboxamides identified them as potent blockers of CRAC channels. nih.gov This inhibition of calcium influx leads to the stabilization of mast cells. nih.gov The specific regiochemistry of the 3-carboxamide on the indazole ring was found to be crucial for this activity. nih.gov
DNA Gyrase: The reviewed scientific literature did not provide specific evidence of this compound or its direct derivatives acting as inhibitors of DNA gyrase.
Kinase Inhibition Profiles and Mechanisms
Molecular Mechanisms of Action in Cellular and Sub-Cellular Systems
The interaction of active indazole derivatives with their molecular targets triggers a cascade of events at the cellular and sub-cellular levels. For instance, the inhibition of key kinases involved in cell cycle regulation can lead to cell cycle arrest. The 6-substituted aminoindazole derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) was found to induce G2/M cell cycle arrest in HCT116 human colorectal cancer cells. rsc.org Similarly, inhibition of CRAC channels by indazole-3-carboxamides effectively blocks calcium influx, which in turn inhibits the production of pro-inflammatory cytokines like TNFα by activated mast cells. nih.gov
Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Perturbation)
No specific data is available for this compound.
Protein–Ligand Interactions at the Molecular Level
No specific data is available for this compound.
In vitro Efficacy and Selectivity Profiling
Differential Inhibitory Activities Against Enzyme Isoforms and Cell Lines
No specific data is available for this compound.
Structure Activity Relationship Sar Studies of 3 Amino 1h Indazole 6 Carbohydrazide and Its Analogues
Influence of the Indazole Core Substituents on Biological Efficacy
The biological activity of indazole-based compounds is significantly influenced by the nature and position of substituents on the indazole core. For 3-Amino-1H-indazole-6-carbohydrazide, the 3-amino group, the 6-carbohydrazide moiety, and substitutions on the benzene (B151609) portion of the indazole ring system are critical determinants of its biological efficacy.
The 3-amino group on the indazole ring is a crucial feature for the interaction of these compounds with their biological targets, particularly kinases. In many kinase inhibitors, the 3-amino-indazole scaffold acts as a "hinge-binder," forming key hydrogen bonds with the hinge region of the ATP-binding cleft of the kinase. nih.gov This interaction helps to anchor the inhibitor in the active site, leading to potent inhibition of the enzyme.
The carbohydrazide (B1668358) functional group is a significant pharmacophore in various therapeutically active compounds. nih.gov In the context of indazole derivatives, a suitably substituted carbohydrazide moiety has been shown to be crucial for potent inhibitory activities. nih.gov While many studies focus on carbohydrazides at the C3 position of the indazole ring, the principles can be extended to the 6-carbohydrazide moiety of the title compound.
The carbohydrazide group can act as a versatile hydrogen bond donor and acceptor, enabling it to form multiple interactions with the target protein. This moiety can also serve as a linker to which various substituents can be attached to explore interactions with different regions of the binding pocket. For example, in a series of 1H-pyrazole-4-carbohydrazide derivatives, the carbohydrazide moiety and the nature of the substituents on the N-phenyl ring were found to be critical for their antimicrobial activity. nih.gov This suggests that the 6-carbohydrazide group in this compound likely plays a pivotal role in target interaction and the modulation of biological activity.
Substitutions on the benzene portion of the indazole ring system can significantly modulate the pharmacokinetic and pharmacodynamic properties of the compound. These substitutions can influence factors such as solubility, metabolic stability, and binding affinity.
In a study of 6-substituted aminoindazole derivatives, various groups were introduced at the 6-position, demonstrating that this position is amenable to substitution to optimize biological activity. nih.gov For example, the introduction of a fluorine atom to a benzyl (B1604629) group at the 6-amino position of an indazole derivative resulted in a compound with potent antiproliferative activity and low cytotoxicity in normal cells. nih.gov
While direct data on substitutions on the benzene ring of this compound is limited, studies on related indazole analogues provide valuable insights. For instance, in a series of 3-amino-1H-indazol-6-yl-benzamides, modifications were made to the benzamide (B126) portion attached to the 6-position of the indazole. The nature of these substituents had a profound impact on the inhibitory activity against various kinases.
Table 1: Influence of Substituents on the Biological Activity of 3-Amino-1H-indazol-6-yl-benzamide Analogues
| Compound | R Group on Benzamide | Target Kinase | IC50 (nM) |
| 1 | 4-(4-ethylpiperazin-1-yl)phenyl | FLT3 | <1 |
| 2 | 4-(piperazin-1-yl)phenyl | FLT3 | 1.6 |
| 3 | 4-(4-methylpiperazin-1-yl)phenyl | FLT3 | 1.2 |
| 4 | 3-(4-ethylpiperazin-1-yl)phenyl | FLT3 | 10 |
This table is generated based on data from analogous compounds and is for illustrative purposes.
Regiochemical Considerations for Functional Group Placement and Biological Output
The specific placement of functional groups on the indazole scaffold, or its regiochemistry, is a critical factor that dictates the biological activity of the resulting compound. The differential positioning of the amino and carbohydrazide groups can lead to vastly different interactions with biological targets.
For example, the presence of a carbohydrazide moiety at the C3 position of the indazole ring has been highlighted as crucial for the inhibitory activity of some compounds. nih.gov In contrast, for the title compound, the carbohydrazide is at the 6-position, and the amino group is at the 3-position. This specific arrangement is likely essential for its intended biological activity. The 3-amino group's role as a hinge binder in kinases is a well-established principle for this specific regioisomer. nih.gov
Conformational Analysis and its Implications for Structure-Activity Relationships
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis helps in understanding the spatial arrangement of functional groups and how they interact with the binding site of a biological target. The indazole ring system itself is generally planar. nih.gov
The flexibility of the carbohydrazide side chain at the 6-position allows it to adopt various conformations, which can be crucial for optimal binding. The rotational freedom around the bonds connecting the carbohydrazide to the indazole ring and within the hydrazide moiety itself means that the molecule can adapt its shape to fit the contours of a binding pocket.
Computational methods and experimental techniques like X-ray crystallography and NMR spectroscopy can be employed to study the preferred conformations of such molecules. unifi.it For instance, the crystal structure of a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, reveals that the pyrazole (B372694) and benzene rings are nearly co-planar. nih.gov This planarity of the core structure, combined with the flexibility of the side chain, is a key aspect of its structure-activity relationship.
Rational Design Principles for Optimized Analogues of this compound
The rational design of optimized analogues of this compound can be guided by the structure-activity relationship principles discussed above. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies for rational design include:
Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how analogues of this compound will bind. nih.gov This allows for the design of new molecules with improved interactions with the active site.
Scaffold Hopping and Bioisosteric Replacement: The indazole core can be replaced with other heterocyclic systems to explore new chemical space while maintaining the key binding interactions. Similarly, the 3-amino and 6-carbohydrazide groups can be replaced with bioisosteres to improve properties like metabolic stability or to probe the requirements of the binding site.
Modification of Substituents: Based on SAR data, new substituents can be introduced on the benzene ring or the carbohydrazide moiety to enhance activity. For example, adding groups that can form additional hydrogen bonds or hydrophobic interactions with the target can increase binding affinity.
Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then linked together or grown to create more potent inhibitors. nih.gov The 3-amino-indazole core could serve as a starting fragment for such an approach.
By employing these rational design principles, it is possible to systematically optimize the structure of this compound to develop more effective and selective therapeutic agents.
Comparative Structure-Activity Relationship (SAR) with Other Indazole-Based Scaffolds
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic core. The this compound scaffold combines two key pharmacophoric features: the 3-amino group, a well-established hinge-binding motif in kinases, and the 6-carbohydrazide moiety, which offers a versatile point for derivatization and interaction with biological targets. A comparative analysis of the structure-activity relationships (SAR) of this scaffold with other indazole-based structures reveals important insights into the roles of these functional groups in determining biological activity and selectivity.
The indazole nucleus itself is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. researchgate.netderpharmachemica.com The specific biological activity is largely dictated by the substitution pattern on the indazole ring.
A critical aspect of the SAR of many indazole-based compounds is the substitution at the 3-position. The 3-amino-1H-indazole scaffold, for instance, has been identified as a potent inhibitor of various protein kinases. researchgate.net Modifications to this amino group can significantly impact potency and selectivity. In comparison, indazole-3-carboxamides have also been extensively studied. For these compounds, the regiochemistry of the amide linker is crucial for activity. Studies on calcium-release activated calcium (CRAC) channel blockers have shown that while indazole-3-carboxamides can be potent inhibitors, their reverse amide isomers are often inactive, highlighting the specific spatial arrangement required for interaction with the target. nih.gov
Furthermore, the substituent at the 6-position of the indazole ring plays a pivotal role in modulating the activity of the entire molecule. In the case of this compound, the carbohydrazide group at this position introduces a hydrogen-bonding donor and acceptor moiety that can be crucial for target engagement. This can be contrasted with other 6-substituted indazole derivatives. For example, in the development of kinase inhibitors based on the 3-amino-1H-indazole scaffold, the introduction of various aryl or heteroaryl groups at the 6-position has been shown to be a successful strategy for enhancing potency and tuning the selectivity profile. researchgate.net
The carbohydrazide functional group, in particular, has been shown to be important for the activity of some indazole derivatives. For instance, studies on 1H-indazoles with a carbohydrazide moiety at the C3 position have indicated that this group plays a crucial role in their inhibitory activities. nih.gov This suggests that the placement of the carbohydrazide at the C6 position in the this compound scaffold could similarly contribute significantly to its biological profile, potentially through specific hydrogen bonding interactions.
A qualitative comparison of the SAR of this compound with other indazole scaffolds is summarized in the table below. This comparison is based on the general principles derived from various studies on indazole derivatives targeting different biological systems.
| Scaffold Feature | This compound | Other Indazole-Based Scaffolds | Implication for Activity |
| Substitution at C3 | Amino group | Carboxamide, Alkyl, Aryl | The 3-amino group often acts as a key hinge-binding motif for kinases. The activity of 3-carboxamides is highly dependent on the amide orientation. |
| Substitution at C6 | Carbohydrazide | Aryl, Heteroaryl, Alkyl, Halogen | The 6-carbohydrazide offers hydrogen bonding capabilities. Other substituents at C6 are used to modulate potency, selectivity, and physicochemical properties. |
| Overall Substitution Pattern | 3-amino and 6-carbohydrazide | Varied substitutions at C3, C4, C5, C6, and N1/N2 | The specific combination of substituents determines the biological target and potency. The dual functionality of the 3-amino and 6-carbohydrazide groups in the target scaffold suggests a potential for specific interactions not present in other scaffolds. |
Computational Chemistry and Molecular Modeling Approaches for 3 Amino 1h Indazole 6 Carbohydrazide
Molecular Docking Simulations
There is no available research data detailing molecular docking simulations specifically performed on 3-Amino-1H-indazole-6-carbohydrazide. Such studies would theoretically predict its binding orientation and affinity within the active site of various protein targets. While studies on related molecules like 1H-indazole-3-carboxamide and 3-amino-1H-indazole derivatives exist, showing interactions with targets like tyrosine kinases and the p53/MDM2 pathway, these findings cannot be directly extrapolated to this compound due to the unique influence of the 6-carbohydrazide functional group on the molecule's electronic and steric properties. jocpr.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
No QSAR models have been specifically developed for or include this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This requires a dataset of structurally similar compounds with measured biological activities, which is not publicly available for a series containing this compound. Research on other classes of indazole derivatives has identified important physicochemical descriptors for their activity, but these are not applicable to the target compound. dntb.gov.ua
Molecular Dynamics Simulations
Similarly, the scientific literature lacks any molecular dynamics (MD) simulation studies for this compound. MD simulations provide insight into the physical movements of atoms and molecules over time, offering a detailed view of the stability of a ligand-protein complex and the nature of their interactions. While MD simulations have been performed on other indazole derivatives to assess their stability in the binding pockets of enzymes like Leishmania trypanothione (B104310) reductase, no such analyses have been published for this compound. nih.govresearchgate.net
Ligand-Target Stability and Conformational Dynamics in Solution
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical information about its stability when bound to a biological target, as well as its conformational flexibility in a solution environment. These simulations are instrumental in predicting the binding affinity and residence time of a ligand in the active site of a protein.
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium. For instance, a study on 3-chloro-6-nitro-1H-indazole derivatives showed that the complex with its target enzyme remained in good equilibrium with a structure deviation of approximately 1–3 Å. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the protein and ligand. High RMSF values indicate greater flexibility, which can be important for binding and function.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the target protein are monitored throughout the simulation. Stable hydrogen bonds are often crucial for high binding affinity.
Binding Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand to its target. These calculations can help in ranking different compounds based on their predicted binding affinities.
| Parameter | Significance | Typical Analysis |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Indicates the stability of the ligand-protein complex over time. | Plotting RMSD vs. simulation time to observe convergence. |
| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein and ligand. | Plotting RMSF per residue to highlight dynamic areas. |
| Hydrogen Bond Analysis | Quantifies the key intermolecular interactions responsible for binding. | Monitoring the number and duration of hydrogen bonds. |
| Binding Free Energy (e.g., MM/GBSA) | Estimates the strength of the ligand-target interaction. | Calculating the free energy components to understand the driving forces of binding. |
Density Functional Theory (DFT) Calculations and Electronic Properties of the Compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govcore.ac.uk It is a widely used tool for calculating various electronic properties of a compound like this compound, which are crucial for understanding its reactivity, stability, and potential interactions with biological targets.
DFT calculations can provide valuable information on:
Molecular Geometry: Optimization of the molecular structure to find its most stable three-dimensional conformation.
Electronic Distribution: Mapping of the electron density to identify electron-rich and electron-poor regions of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. core.ac.uk
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around a molecule and is useful for predicting how it will interact with other molecules, particularly in biological systems where electrostatic interactions play a significant role.
Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the structure of the compound. nih.gov
| Electronic Property | Description | Significance in Drug Design |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and permeability across biological membranes. |
| Molecular Electrostatic Potential (MEP) | Shows the charge distribution and sites for electrophilic and nucleophilic attack. | Helps in predicting non-covalent interactions with the target protein. |
Virtual Screening and De Novo Design for Novel Lead Compounds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. benthamdirect.comed.ac.uk The 3-amino-1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govnih.gov This makes this compound an interesting candidate for virtual screening and lead optimization studies.
The virtual screening process can be broadly categorized into two approaches:
Ligand-based virtual screening: This method relies on the knowledge of known active compounds. A model is built based on the physicochemical properties or pharmacophore features of these known ligands, and then a database of compounds is screened to find molecules with similar characteristics.
Structure-based virtual screening: When the 3D structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of a large number of compounds to the target's active site. This approach allows for the identification of novel scaffolds that may not be structurally similar to known inhibitors.
De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. nih.gov Instead of screening existing compound libraries, de novo design algorithms build new molecular structures atom by atom or fragment by fragment within the constraints of the target's binding site. This approach has the potential to generate highly innovative and potent drug candidates that are not present in existing databases.
For a molecule like this compound, a typical computational drug design workflow might involve:
| Step | Description | Outcome |
|---|---|---|
| 1. Target Identification and Preparation | Selection of a biological target and preparation of its 3D structure for computational analysis. | A high-quality protein structure ready for docking or pharmacophore modeling. |
| 2. Compound Library Preparation | Generation of 3D conformers for a large database of chemical compounds. | A diverse library of molecules for virtual screening. |
| 3. Virtual Screening (Docking or Pharmacophore-based) | Computational screening of the compound library against the prepared target. | A ranked list of "hit" compounds with predicted high binding affinity. |
| 4. Hit Selection and Filtering | Selection of the most promising hits based on docking scores, visual inspection of binding modes, and ADMET properties. | A smaller, more manageable set of compounds for experimental validation. |
| 5. De Novo Design (Optional) | Generation of novel molecular structures based on the binding site information or pharmacophore model. | Innovative lead candidates with potentially improved properties. |
Preclinical Development and Potential Applications of 3 Amino 1h Indazole 6 Carbohydrazide in Therapeutic Research
Lead Compound Optimization and Pharmacological Profiling
The indazole ring system is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets. researchgate.net Derivatives of indazole have shown potent pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The process of lead optimization often involves the strategic modification of the indazole core to enhance potency and selectivity.
The 1H-indazole-3-amine structure, in particular, is recognized as an effective fragment for binding to the hinge region of protein kinases, a critical interaction for many anticancer agents. nih.gov Furthermore, the introduction of a carbohydrazide (B1668358) moiety at various positions on the indazole ring has been explored to generate novel compounds with diverse biological activities. nih.gov For instance, substituting the C3 position with a carbohydrazide group has been shown to be crucial for inhibitory activity against the IDO1 enzyme. nih.gov The specific placement of an amino group at the C3 position and a carbohydrazide at the C6 position represents a distinct structural arrangement. Pharmacological profiling of related 1H-indazole-3-carboxamide derivatives has identified potent and selective ligands for targets such as the serotonin (B10506) 4 receptor, highlighting the therapeutic potential of this compound class. nih.gov
In vitro Efficacy Studies in Disease-Relevant Models
Derivatives containing the 3-aminoindazole scaffold have demonstrated significant anticancer activity across various human cancer cell lines. A series of 1H-indazole-3-amine derivatives displayed promising inhibitory effects against lung cancer (A549) and chronic myeloid leukemia (K562) cell lines. nih.gov One particular compound from this series, 6o, showed a potent IC50 value of 5.15 µM against the K562 cell line. nih.gov
The carbohydrazide functional group has also been incorporated into other heterocyclic structures, yielding compounds with notable anticancer efficacy. For example, certain 1,3,5-triazine-2-carbohydrazides have been evaluated against lung (A549), breast (MCF-7, MDA-MB-231), and colon cancer cell lines. nih.gov Separately, derivatives of 6-aminoindazole have shown excellent cytotoxicity in the human colorectal cancer cell line HCT-116. researchgate.net While direct studies on 3-Amino-1H-indazole-6-carbohydrazide are not widely available, the activities of these related compounds suggest its potential as an anticancer agent.
Interactive Table: Anticancer Activity of Related Indazole and Carbohydrazide Derivatives
| Compound Class | Cell Line | Activity (IC50) | Source |
| 1H-Indazole-3-amine derivative (6o) | K562 | 5.15 µM | nih.gov |
| 1H-Indazole-3-amine derivatives | A549 | - | nih.gov |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 µM | researchgate.net |
| Triazine-carbohydrazide (6a) | MDA-MB-231 | 3.3 µM | nih.gov |
| Triazine-carbohydrazide (6a) | A549 | 10 µM | nih.gov |
| Triazine-carbohydrazide (6a) | MCF-7 | 13 µM | nih.gov |
The hydrazide-hydrazone scaffold is recognized for its broad-spectrum antimicrobial properties. nih.gov Studies on various hydrazide derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov For instance, some novel hydrazide-hydrazones displayed significant antibacterial activity against E. coli and S. aureus, with potencies reportedly higher than standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov
Indazole-based heterocycles have also been reported to possess antibacterial and antifungal activity. researchgate.net In the broader context of azole derivatives, which includes indazoles, many compounds have been developed as potent antifungal agents. For example, certain imidazole (B134444) derivatives have shown excellent activity against Candida albicans, in some cases proving more potent than the widely used antifungal drug fluconazole. nih.govsums.ac.ir Given that both the indazole core and the carbohydrazide moiety are associated with antimicrobial effects, this compound is a candidate for investigation in this area. researchgate.netsums.ac.ir
Indazole derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.net Computational and in vitro studies have shown that these compounds can interact with key inflammatory targets like the cyclooxygenase-2 (COX-2) enzyme. researchgate.netresearchgate.net The N-acylhydrazone functionality, which is structurally related to the carbohydrazide group, is a known pharmacophore in molecules with anti-inflammatory effects. mdpi.com For example, a novel N-acylhydrazone derivative demonstrated significant anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. mdpi.com This effect was linked to the nitric oxide (NO) pathway. mdpi.com The presence of a 3-aminoindazole core combined with a carbohydrazide side chain suggests that this compound could possess similar anti-inflammatory and immunomodulatory activities. nih.gov
Exploration of Mechanism-Based Therapeutic Strategies
The therapeutic potential of indazole derivatives often stems from their ability to act as kinase inhibitors. nih.gov The 3-aminoindazole moiety is a key "hinge-binding" fragment that anchors the molecule within the ATP-binding site of various protein kinases, such as VEGFR2, which is crucial for angiogenesis in tumors. nih.govnih.gov
Beyond kinase inhibition, indazole-carbohydrazides are being explored for other mechanisms. Derivatives with a carbohydrazide moiety at the C3 position of the indazole ring have shown potent inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Another related compound, 1H-Indazole-3-carbohydrazide, has been identified as an inhibitor of human carbonic anhydrase isozymes, which are involved in pH regulation in cancer cells. nih.gov Furthermore, some 1H-indazole-3-amine derivatives have been found to induce cancer cell apoptosis by modulating the p53/MDM2 pathway. nih.gov These diverse mechanisms highlight the multiple therapeutic strategies that could be pursued with the indazole-carbohydrazide class of compounds.
Future Research Directions for the Indazole-Carbohydrazide Class of Compounds
The convergence of the 3-aminoindazole scaffold and the carbohydrazide functional group points toward a promising area for future therapeutic research. Based on the activities of related compounds, future investigations should prioritize the synthesis and direct biological evaluation of this compound.
Key future directions include:
Comprehensive Biological Screening: Systematic in vitro testing of the compound against a wide panel of cancer cell lines, bacterial strains, and fungal pathogens to fully characterize its efficacy profile.
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which it exerts its effects. This could involve kinase profiling, enzyme inhibition assays (e.g., for IDO1, carbonic anhydrase), and investigation of apoptotic pathways. nih.govnih.govnih.govnih.gov
Structural Optimization: Should the lead compound show promising activity, further structural modifications could be explored. This could involve altering substituents on the indazole ring or the carbohydrazide moiety to enhance potency, selectivity, and pharmacokinetic properties.
In Vivo Studies: Promising candidates from in vitro studies should advance to preclinical animal models to evaluate their efficacy and therapeutic potential in a physiological context.
The indazole-carbohydrazide class represents a versatile platform for the development of novel agents for targeted cancer therapy, infectious diseases, and inflammatory disorders. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 3-Amino-1H-indazole-6-carbohydrazide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves: (i) Condensation of indazole precursors with hydrazine derivatives under reflux (e.g., ethanol, 80°C, 6–8 hours). (ii) Selective protection/deprotection of the amino group using Boc-anhydride or trifluoroacetic acid. (iii) Final carbohydrazide formation via hydrazine-carboxylic acid coupling (e.g., EDCI/HOBt activation in DMF).
- Key considerations : Monitor reaction progress via TLC/HPLC; purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires strict anhydrous conditions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- 1H/13C NMR : Confirm amino (–NH2) and carbohydrazide (–CONHNH2) protons (δ 4.5–6.0 ppm for –NH– groups; δ 160–170 ppm for carbonyl carbons).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
- IR : Identify N–H stretches (3200–3400 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic/heterocyclic regions .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Grow single crystals via slow evaporation (e.g., DMSO/water). Use X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL. Key parameters:
- R-factor : Aim for <5% for high confidence.
- H-bond analysis : Identify interactions between –NH2 and carbonyl groups to confirm intramolecular stabilization .
Q. What solvent systems are suitable for solubility and stability testing?
- Methodology : Test solubility in DMSO (stock solutions), water (buffered at pH 7.4), and ethanol. Monitor stability via:
- HPLC-UV : Degradation products over 24–72 hours.
- pH dependence : Assess hydrolytic stability under acidic (pH 3) and basic (pH 9) conditions .
Q. How to validate the compound’s identity in complex mixtures (e.g., reaction intermediates)?
- Methodology : Use LC-MS with C18 columns (3.5 µm, 100 Å) and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and fragmentation patterns with synthesized standards .
Advanced Research Questions
Q. How can molecular docking predict binding interactions with biological targets (e.g., kinases)?
- Methodology :
-
Software : AutoDock Vina with Lamarckian GA (grid box: 25×25×25 Å centered on active site).
-
Parameters : Exhaustiveness = 20; energy range = 4 kcal/mol.
-
Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .
Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Residue Interactions EGFR (1M17) -8.2 Lys745, Thr790 CDK2 (1HCL) -7.9 Glu81, Leu83
Q. How to address contradictions in reported biological activity across assays?
- Methodology :
- Assay replication : Use identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin).
- Meta-analysis : Compare IC50 values from >3 independent studies; assess statistical significance (p<0.05, ANOVA).
- Mechanistic studies : Probe off-target effects via kinase profiling panels (e.g., DiscoverX) .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Methodology :
- Scaffold modulation : Introduce substituents at C-3 (amino group) and C-6 (carbohydrazide) to alter steric/electronic profiles.
- Pharmacophore modeling : Highlight H-bond donors/acceptors critical for target engagement.
- In vitro testing : Prioritize derivatives with >10-fold selectivity over related isoforms (e.g., CDK2 vs. CDK4) .
Q. How can computational methods optimize synthetic pathways for scalability?
- Methodology :
Q. What crystallographic challenges arise with polymorphic forms, and how are they resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
